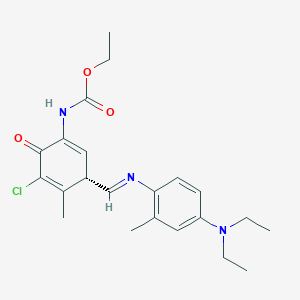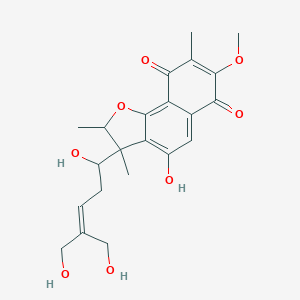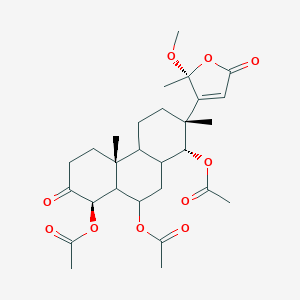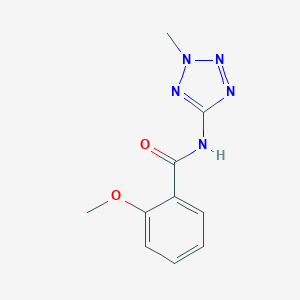
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide inhibits FAAH by binding to the enzyme's active site. This prevents FAAH from breaking down endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids are known to have a range of physiological effects, including reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and improving memory and learning. This compound has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is that it is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is exploring its potential as a treatment for pain and inflammation. Another direction is investigating its potential as a treatment for anxiety and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of this compound. Overall, this compound has shown promise as a tool for studying the endocannabinoid system and as a potential therapeutic agent for a range of conditions.
Métodos De Síntesis
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and further reaction with 2-methyltetrazole-5-carboxylic acid. Alternatively, this compound can be synthesized using a one-pot reaction of 2-methoxybenzoic acid, sodium azide, 2-methyltetrazole-5-carboxylic acid, and triethylamine. Both methods have been shown to produce high yields of this compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been used in a variety of scientific research applications, including as a tool to study the role of the endocannabinoid system in pain and inflammation. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Propiedades
Número CAS |
139035-68-0 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-15-13-10(12-14-15)11-9(16)7-5-3-4-6-8(7)17-2/h3-6H,1-2H3,(H,11,13,16) |
Clave InChI |
ZAFSETFRXGZYPR-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



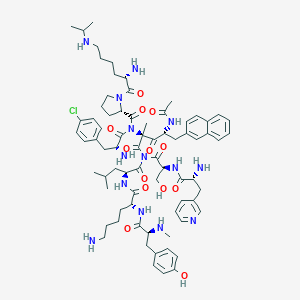
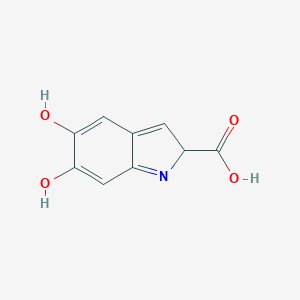
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
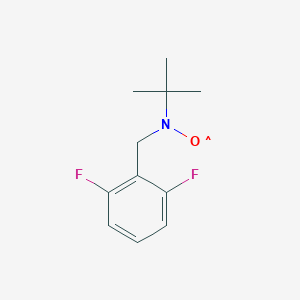
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
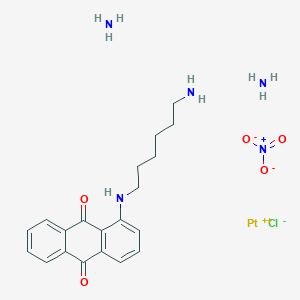
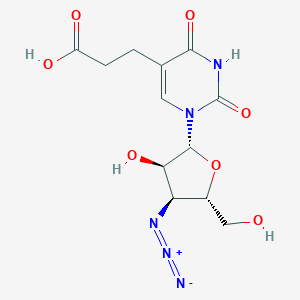
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
